Diphenoxylate hydrochloride

Description

Properties

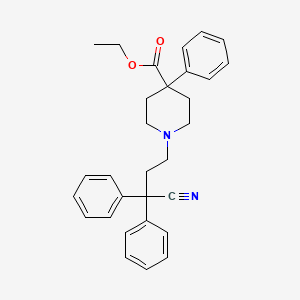

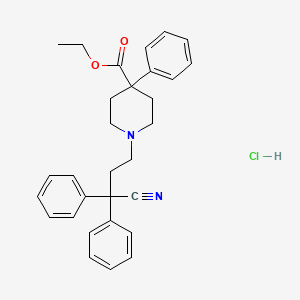

IUPAC Name |

ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTAFWKOISOCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

915-30-0 (Parent) | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047843 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-80-8 | |

| Record name | Diphenoxylate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenoxylate hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENOXYLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24OD7YW48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Siege of Enteric Motility: A Technical Guide to Diphenoxylate Hydrochloride's Mechanism of Action on Enteric Neurons

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of diphenoxylate hydrochloride on the enteric nervous system. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling pathways, and physiological consequences of diphenoxylate's activity, with a focus on its potent antidiarrheal effects. Through a detailed examination of experimental data and methodologies, this paper aims to provide a comprehensive resource for understanding this widely used therapeutic agent.

Executive Summary

This compound is a potent synthetic opioid agonist primarily used for the treatment of diarrhea. Its therapeutic effect is mediated through its active metabolite, difenoxin (diphenoxylic acid), which exerts a powerful inhibitory influence on the motility of the gastrointestinal tract. This action is accomplished by targeting opioid receptors located on neurons within the enteric nervous system (ENS), the intrinsic neural network of the gut. Specifically, diphenoxylate's primary mechanism involves the activation of μ (mu)-opioid receptors on myenteric plexus neurons. This receptor activation initiates a cascade of intracellular events, leading to a reduction in the release of pro-motility neurotransmitters, principally acetylcholine (B1216132) (ACh), thereby decreasing smooth muscle contractility and prolonging intestinal transit time.

Pharmacological Profile and Receptor Selectivity

Diphenoxylate itself is a prodrug that undergoes rapid hydrolysis in the body to form its pharmacologically active metabolite, difenoxin. Difenoxin exhibits a significantly higher affinity and activity at opioid receptors compared to the parent compound. The primary target of difenoxin is the μ-opioid receptor, although it also possesses some activity at δ (delta)-opioid receptors. Its selectivity for peripheral receptors in the gut, coupled with poor penetration of the blood-brain barrier at therapeutic doses, minimizes central nervous system side effects.

Receptor Binding Affinities

The affinity of diphenoxylate and its metabolite for opioid receptors has been quantified in various studies. Difenoxin, the active metabolite, is approximately five times more potent than diphenoxylate. The binding affinities (Ki) provide a measure of the drug's potency at the receptor level.

| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Tissue/Assay Type |

| Difenoxin | μ-Opioid | ~1.4 - 4.5 | Guinea pig brain membranes |

| Difenoxin | δ-Opioid | ~430 | Guinea pig brain membranes |

| Diphenoxylate | μ-Opioid | ~25 | Guinea pig brain membranes |

Table 1: Summary of opioid receptor binding affinities for difenoxin and diphenoxylate. Data compiled from various in vitro binding studies.

Molecular Mechanism of Action on Enteric Neurons

The binding of difenoxin to μ-opioid receptors on myenteric neurons triggers a series of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs). This signaling cascade is the cornerstone of its inhibitory effect on gut motility.

G-Protein Coupling and Downstream Signaling

Upon agonist binding, the μ-opioid receptor couples to inhibitory Gi/o proteins. This coupling leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of several key intracellular effectors.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger involved in neuronal excitability and neurotransmitter release.

-

Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating ion channel activity, leading to neuronal hyperpolarization and reduced excitability.

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and opens GIRK channels, causing an efflux of potassium (K+) ions from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

-

Inhibition of Voltage-Gated Calcium (Ca2+) Channels: The Gβγ subunit also inhibits N-type and P/Q-type voltage-gated Ca2+ channels. This action reduces the influx of calcium ions that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby directly inhibiting the release of neurotransmitters.

-

The following diagram illustrates this core signaling pathway.

Caption: Diphenoxylate's core signaling pathway in enteric neurons.

Consequence: Inhibition of Acetylcholine Release

The primary consequence of this signaling cascade is a marked reduction in the release of acetylcholine from presynaptic terminals of excitatory motor neurons in the myenteric plexus. Acetylcholine is a key excitatory neurotransmitter in the gut, responsible for stimulating the contraction of longitudinal and circular smooth muscle layers, which propels intestinal contents forward. By suppressing its release, difenoxin effectively dampens peristalsis. The hyperpolarization and reduced calcium influx work synergistically to decrease the probability of neurotransmitter vesicle fusion and release in response to an action potential.

Key Experimental Evidence and Protocols

The mechanism of diphenoxylate has been elucidated through a variety of experimental models, most notably using isolated gastrointestinal preparations.

Experimental Model: Guinea Pig Ileum Myenteric Plexus-Longitudinal Muscle Preparation

A classic and highly valuable ex vivo model for studying the effects of opioids on enteric neuronal function is the guinea pig ileum myenteric plexus-longitudinal muscle (MP-LM) preparation.

-

Protocol Overview:

-

Tissue Dissection: A segment of the terminal ileum is removed from a euthanized guinea pig. The longitudinal muscle layer, with the firmly attached myenteric plexus, is carefully peeled away from the underlying circular muscle and mucosa.

-

Organ Bath Setup: The MP-LM strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer to measure muscle contractions.

-

Electrical Field Stimulation (EFS): The preparation is stimulated with brief electrical pulses via platinum electrodes. This EFS depolarizes the intrinsic neurons, causing them to fire action potentials and release neurotransmitters (predominantly ACh), which in turn induces muscle contraction.

-

Drug Application: Diphenoxylate or difenoxin is added to the organ bath at varying concentrations. The effect of the drug is quantified by measuring the reduction in the amplitude of the EFS-induced contractions.

-

The following diagram illustrates this experimental workflow.

Caption: Workflow for the guinea pig ileum MP-LM experiment.

Quantitative Data: Functional Inhibition

Studies using this preparation have demonstrated the potent inhibitory effect of diphenoxylate and difenoxin on neurally mediated contractions. The concentration of the drug required to produce a 50% inhibition of the contractile response (IC50) is a key measure of its functional potency.

| Compound | Effect Measured | IC50 (nM) | Experimental Model |

| Difenoxin | Inhibition of EFS-induced contractions | ~5 - 10 | Guinea pig ileum MP-LM |

| Diphenoxylate | Inhibition of EFS-induced contractions | ~30 - 50 | Guinea pig ileum MP-LM |

Table 2: Functional potency of diphenoxylate and difenoxin in inhibiting neurally mediated smooth muscle contraction.

Electrophysiological Studies

Intracellular recording techniques, such as sharp microelectrode or patch-clamp electrophysiology, applied to individual myenteric neurons have provided direct evidence for the cellular mechanism.

-

Protocol Overview:

-

Cell Preparation: Myenteric ganglia are isolated and sometimes enzymatically dissociated to allow access to individual neurons.

-

Recording: A microelectrode is used to impale a neuron or form a high-resistance seal with its membrane (patch-clamp).

-

Measurement: The resting membrane potential, input resistance, and action potential firing are recorded.

-

Drug Application: Diphenoxylate/difenoxin is applied via perfusion.

-

Observation: Application of the drug typically causes a membrane hyperpolarization and an increase in membrane conductance, consistent with the opening of K+ channels (GIRK). It also reduces the size of synaptic potentials evoked by stimulating input nerves, consistent with reduced neurotransmitter release.

-

These studies confirm that μ-opioid receptor activation by difenoxin makes enteric neurons less excitable and less effective at transmitting signals, providing a direct cellular-level explanation for the observed decrease in muscle contractility.

Conclusion

The mechanism of action of this compound on enteric neurons is a well-defined process centered on the activation of presynaptic μ-opioid receptors by its active metabolite, difenoxin. This high-affinity interaction initiates a Gi/o protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels. The integrated result of these molecular events is a profound and efficacious reduction in the release of acetylcholine from excitatory motor neurons, leading to decreased gastrointestinal motility and the potent antidiarrheal effect for which the drug is utilized. The experimental models and quantitative data presented provide a robust framework for understanding this mechanism and for the future development of peripherally restricted opioid agonists.

Diphenoxylate Hydrochloride: A Technical Guide to its µ-Opioid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of diphenoxylate hydrochloride for the µ-opioid receptor (MOR). Diphenoxylate is a potent anti-diarrheal agent, the primary mechanism of which is the agonism of µ-opioid receptors in the enteric nervous system. This interaction leads to a reduction in intestinal motility and secretion, effectively alleviating diarrheal symptoms. A thorough understanding of its receptor binding characteristics is crucial for further research and development of peripherally restricted opioids with improved therapeutic profiles.

Quantitative Binding Affinity Data

The binding affinity of diphenoxylate for the µ-opioid receptor has been quantified in several studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a competing ligand that displaces 50% of a radioligand from the receptor.

| Study | Receptor Source | Radioligand | Assay Type | Diphenoxylate Kᵢ (nM) | Diphenoxylate IC₅₀ (nM) | Reference |

| Volpe et al. (2011) | Recombinant human µ-opioid receptor (CHO cells) | [³H]-DAMGO | Radioligand Binding | 25.87 | Not Reported | [1][2] |

| A study cited by Ellis et al. (2018) | Recombinant human µ-opioid receptor | [³H]-DAMGO | Competitive Binding | Not Reported | ~30 | [3] |

Experimental Protocols

Radioligand Competitive Binding Assay (Adapted from Volpe et al., 2011)

This protocol outlines the methodology used to determine the Ki value of diphenoxylate for the human µ-opioid receptor.[1][2]

1. Materials and Reagents:

-

Receptor Source: Cell membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ-opioid receptor.[1]

-

Radioligand: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a selective µ-opioid receptor agonist.[1]

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (B1662785), a non-selective opioid receptor antagonist.[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

2. Procedure:

-

Incubation: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]-DAMGO (approximately 2 nM) and varying concentrations of diphenoxylate.[1]

-

Total and Non-specific Binding: Wells containing only the radioligand and cell membranes are used to determine total binding. Non-specific binding is determined in the presence of a high concentration of naloxone (e.g., 10 µM) to saturate the receptors.[1]

-

Equilibration: The incubation is carried out at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value for diphenoxylate is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competitive binding assay to determine the binding affinity of a test compound.

Logical Relationship of Diphenoxylate's Anti-Diarrheal Action

The anti-diarrheal effect of diphenoxylate is a direct consequence of its interaction with µ-opioid receptors in the gastrointestinal tract. This logical flow demonstrates the cause-and-effect relationship from drug administration to the therapeutic outcome.

References

- 1. zenodo.org [zenodo.org]

- 2. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Diphenoxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of diphenoxylate and its analogs. Diphenoxylate, a potent anti-diarrheal agent, and its related compounds have been a subject of extensive research to optimize their therapeutic effects while minimizing central nervous system (CNS) side effects. This document provides a comprehensive overview of their mechanism of action, SAR, experimental evaluation protocols, and the underlying signaling pathways.

Introduction: The Phenylpiperidine Scaffold

Diphenoxylate belongs to the 4-phenylpiperidine (B165713) class of opioids, which are structurally related to the analgesic meperidine.[1] Its clinical utility lies in its ability to slow gastrointestinal motility, thereby increasing fluid and electrolyte absorption from the gut.[2] The development of diphenoxylate and its analogs, most notably its active metabolite difenoxin and the related compound loperamide (B1203769), has been a journey in refining the chemical structure to achieve peripheral selectivity and reduce the potential for abuse and CNS side effects.[2][3]

Mechanism of Action: Targeting the Mu-Opioid Receptor

Diphenoxylate and its analogs exert their anti-diarrheal effects primarily by acting as agonists at the μ (mu)-opioid receptors located in the myenteric plexus of the large intestine.[4] Activation of these G protein-coupled receptors (GPCRs) leads to an inhibition of acetylcholine (B1216132) release, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall.[5] This results in decreased peristalsis and prolonged intestinal transit time, allowing for more efficient absorption of water and electrolytes.[2]

Structure-Activity Relationship (SAR)

The SAR of diphenoxylate and its analogs is a fascinating interplay of structural modifications that dictate their potency, selectivity, and pharmacokinetic properties. The core 4-phenylpiperidine scaffold is essential for opioid receptor affinity. Key structural features and their impact on activity are outlined below.

The Diphenylacetonitrile Moiety

The 3,3-diphenyl-3-cyanopropyl group attached to the piperidine (B6355638) nitrogen is a crucial determinant of diphenoxylate's activity.

-

Ester to Carboxylic Acid: Diphenoxylate is a prodrug that is rapidly and extensively metabolized via ester hydrolysis to its active metabolite, diphenoxylic acid (difenoxin).[6] Difenoxin is a more potent anti-diarrheal agent than diphenoxylate.[7] This suggests that the carboxylic acid moiety enhances the interaction with the opioid receptor or improves its pharmacokinetic profile in the gut.

-

Nitrile Group Replacement: Replacement of the nitrile group with other functionalities has been explored. For instance, conversion of the nitrile to a 2-methyl-1,3,4-oxadiazol-5-yl group can lead to compounds that are equipotent to diphenoxylate and loperamide in mouse anti-propulsive assays, but with a significantly lower order of analgesic activity. This indicates that modifications at this position can dissociate the peripheral anti-diarrheal effects from central analgesic effects.

The 4-Phenylpiperidine Core

Modifications to the 4-phenylpiperidine core significantly influence activity.

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can modulate receptor affinity and selectivity. While systematic studies on diphenoxylate analogs are limited, research on related 4-phenylpiperidines has shown that hydrophobic and electronic properties of these substituents play a critical role in receptor binding.

-

Ester Group at C4: The ethyl ester at the 4-position of the piperidine ring in diphenoxylate contributes to its lipophilicity. As mentioned, this group is hydrolyzed in vivo to the more active carboxylic acid (difenoxin).

Comparison with Loperamide

Loperamide, another phenylpiperidine derivative, provides valuable SAR insights. Loperamide's structure includes a tertiary alcohol and a dimethylamide moiety. A key difference is that loperamide is a substrate for the P-glycoprotein efflux pump in the blood-brain barrier, which severely limits its CNS penetration and abuse potential.[8] This highlights the importance of physicochemical properties in determining the central-to-peripheral activity ratio.

Quantitative Data

The following table summarizes the available quantitative data for diphenoxylate and its primary active metabolite, difenoxin.

| Compound | Structure | Mu-Opioid Receptor Binding Affinity (Ki, nM) | Anti-propulsive Activity (ED50, mg/kg, oral) in Charcoal Test (Rat)[9] | Anti-diarrheal Activity (ED50, mg/kg, oral) in Castor Oil Test (Rat)[9] |

| Diphenoxylate |

| 1-100[10] | 8.15 | 0.54 |

| Difenoxin |

| Data not available | 7.10 | 0.16 |

Experimental Protocols

The evaluation of diphenoxylate and its analogs involves a combination of in vitro and in vivo assays to determine their pharmacological profile.

In Vitro Assays

This assay quantifies the affinity of a test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of a test compound for the μ-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

-

Test Compound: Diphenoxylate or its analogs.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the activation of G proteins coupled to the μ-opioid receptor upon agonist binding.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G proteins.

-

Materials:

-

Receptor Source: Cell membranes expressing the μ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: Diphenoxylate or its analogs.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Counting: Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Subtract non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

In Vivo Assays

This is a widely used model to assess the anti-diarrheal activity of a compound.

-

Objective: To evaluate the ability of a test compound to inhibit castor oil-induced diarrhea.

-

Animals: Mice are typically used.

-

Procedure:

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (e.g., vehicle control, positive control like loperamide, and test compound groups at different doses).

-

Treatment: Administer the vehicle, positive control, or test compound orally.

-

Induction of Diarrhea: After a set period (e.g., 60 minutes), administer castor oil orally to all animals.[1]

-

Observation: Place each animal in an individual cage lined with absorbent paper and observe for a defined period (e.g., 4 hours).

-

Data Collection: Record the onset of diarrhea, the number of wet and total fecal droppings, and the total weight of the feces.[1]

-

-

Data Analysis: Calculate the percentage inhibition of defecation and the delay in the onset of diarrhea compared to the vehicle control group.

This assay measures the effect of a compound on intestinal transit time.

-

Objective: To assess the anti-propulsive activity of a test compound.

-

Animals: Rats are commonly used.

-

Procedure:

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping and Treatment: Group the animals and administer the vehicle, positive control (e.g., morphine), or test compound.

-

Charcoal Meal Administration: After a set period, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.[9]

-

Sacrifice and Measurement: After a specific time (e.g., 15-30 minutes), sacrifice the animals, dissect the small intestine from the pylorus to the cecum, and measure the total length of the intestine and the distance traveled by the charcoal meal.[9]

-

-

Data Analysis: Calculate the percentage of intestinal transit as (distance traveled by charcoal / total length of the intestine) x 100. The percentage inhibition of transit is then calculated relative to the vehicle control group.

Signaling Pathways and Visualization

The activation of the μ-opioid receptor by diphenoxylate initiates a cascade of intracellular events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling pathways.

Mu-Opioid Receptor Signaling Pathway

Caption: Mu-opioid receptor signaling cascade initiated by diphenoxylate.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a radioligand displacement binding assay.

Experimental Workflow: Castor Oil-Induced Diarrhea Model

References

- 1. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diphenoxylate - Wikipedia [en.wikipedia.org]

- 3. Difenoxin - Wikipedia [en.wikipedia.org]

- 4. What is Difenoxin Hydrochloride used for? [synapse.patsnap.com]

- 5. diphenoxylate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. drugs.com [drugs.com]

- 7. Pharmacology of Antidiarrheal Drugs | Annual Reviews [annualreviews.org]

- 8. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is in vivo dissociation between the antipropulsive and antidiarrheal properties of opioids in rats related to gut selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

In Vitro Characterization of Diphenoxylate Hydrochloride's Effects on Gut Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of diphenoxylate hydrochloride's effects on intestinal tissue. Diphenoxylate is a potent anti-diarrheal agent, and understanding its mechanism of action at the tissue and cellular level is crucial for drug development and research in gastrointestinal motility. This document outlines the key pharmacological effects of diphenoxylate, details established experimental protocols for its in vitro assessment, and presents available quantitative data to facilitate further research.

Mechanism of Action

This compound primarily exerts its anti-diarrheal effects by acting as a μ-opioid receptor agonist in the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract.[1] Its principal site of action is the myenteric plexus , a network of ganglia situated between the longitudinal and circular muscle layers of the gut, which plays a critical role in regulating intestinal motility.[1]

Activation of presynaptic μ-opioid receptors on cholinergic neurons within the myenteric plexus inhibits the release of acetylcholine (B1216132) (ACh).[1] Acetylcholine is a primary excitatory neurotransmitter in the gut, responsible for stimulating smooth muscle contraction and peristalsis. By reducing ACh release, diphenoxylate effectively decreases the amplitude and frequency of intestinal smooth muscle contractions, leading to a prolongation of intestinal transit time and increased absorption of water and electrolytes from the gut lumen.[2]

Beyond its primary opioid-mediated mechanism, in vitro studies suggest that diphenoxylate may also exhibit calcium channel blocking activity . It has been shown to inhibit the binding of [3H]nitrendipine, a marker for L-type calcium channels, with a Ki value in the micromolar range (0.5 to 10 μM).[3] This suggests a potential direct effect on smooth muscle cells or neurons by modulating calcium influx, which is essential for muscle contraction and neurotransmitter release.

The active metabolite of diphenoxylate, difenoxin , also contributes to the overall anti-diarrheal effect and has been shown to inhibit vasoactive intestinal peptide (VIP)-induced fluid secretion in the rat jejunum with an ED50 of 0.23 mg/kg, an effect that is reversible by the opioid antagonist naloxone.[4]

Signaling Pathway of Diphenoxylate in Enteric Neurons

The following diagram illustrates the proposed signaling pathway for diphenoxylate's inhibitory action on cholinergic neurons in the myenteric plexus.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro effects of diphenoxylate and its active metabolite, difenoxin.

Table 1: Receptor Binding and Enzyme Inhibition

| Compound | Target | Preparation | Parameter | Value | Reference |

| Diphenoxylate | L-type Calcium Channel | Guinea Pig Cerebral Cortex Membranes | Ki | 0.5 - 10 µM | [3] |

Table 2: Inhibition of Intestinal Secretion

| Compound | Stimulus | Preparation | Parameter | Value | Reference |

| Difenoxin | Vasoactive Intestinal Peptide (VIP) | Rat Jejunum (in vivo perfusion) | ED50 | 0.23 mg/kg | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established practices for studying gastrointestinal motility and pharmacology.

Isolated Guinea Pig Ileum Motility Assay

This ex vivo method is a classic and robust model for assessing the effects of drugs on intestinal smooth muscle contractility.

Objective: To determine the inhibitory effect of this compound on electrically stimulated contractions of the guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

This compound stock solution

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath with temperature control (37°C) and stimulating electrodes

-

Isotonic force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Excise a segment of the terminal ileum and place it in a petri dish containing oxygenated Krebs-Henseleit solution.

-

Gently flush the lumen to remove contents.

-

Cut the ileum into segments of 2-3 cm.

-

-

Organ Bath Setup:

-

Mount a segment of the ileum in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed hook and the other to the force transducer.

-

Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with regular washes every 15 minutes.

-

-

Electrical Field Stimulation (EFS):

-

Apply EFS using parameters such as 0.5 ms (B15284909) pulse width, 0.1 Hz frequency, and a voltage that produces submaximal contractions. These contractions are primarily mediated by the release of acetylcholine from enteric neurons.

-

-

Drug Application:

-

Once a stable baseline of EFS-induced contractions is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the inhibition of the contractile response at each concentration.

-

-

Data Analysis:

-

Express the inhibitory effect as a percentage of the baseline EFS-induced contraction.

-

Construct a concentration-response curve and calculate the IC50 value (the concentration of diphenoxylate that produces 50% inhibition of the contractile response).

-

Experimental Workflow: Isolated Guinea Pig Ileum Assay

Measurement of Acetylcholine Release from Myenteric Plexus

This protocol allows for the direct quantification of neurotransmitter release from enteric neurons.

Objective: To measure the inhibitory effect of this compound on the electrically evoked release of acetylcholine from the myenteric plexus-longitudinal muscle preparation of the guinea pig ileum.

Materials:

-

Guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation

-

Krebs-Ringer solution

-

[³H]-Choline chloride

-

Scintillation fluid and counter

-

Stimulating electrodes

-

This compound stock solution

Procedure:

-

Tissue Preparation and Loading:

-

Prepare LMMP strips from the guinea pig ileum.

-

Incubate the strips in Krebs-Ringer solution containing [³H]-choline chloride to allow for the uptake and conversion of choline (B1196258) to [³H]-acetylcholine by cholinergic neurons.

-

-

Superfusion and Stimulation:

-

Place the loaded LMMP strips in a superfusion chamber and continuously perfuse with oxygenated Krebs-Ringer solution.

-

Collect fractions of the superfusate at regular intervals.

-

After a baseline collection period, evoke neurotransmitter release by electrical field stimulation (e.g., 10 Hz for 1 minute). This is the first stimulation period (S1).

-

-

Drug Incubation and Second Stimulation:

-

Following the first stimulation, introduce this compound into the superfusion medium and incubate for a defined period.

-

Apply a second electrical stimulation (S2) in the presence of the drug.

-

-

Measurement of Radioactivity:

-

Measure the radioactivity (in disintegrations per minute, DPM) of the collected superfusate fractions using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the ratio of the tritium (B154650) released during the second stimulation (S2) to that released during the first stimulation (S1).

-

Compare the S2/S1 ratio in the presence of diphenoxylate to the control ratio (without the drug) to determine the percentage inhibition of acetylcholine release.

-

Perform these experiments with a range of diphenoxylate concentrations to generate a concentration-response curve and calculate the IC50 value.

-

Electrophysiological Recording from Myenteric Neurons

Patch-clamp electrophysiology allows for the detailed study of ion channel function in individual enteric neurons.

Objective: To investigate the effects of this compound on voltage-gated calcium and potassium currents in isolated myenteric neurons.

Materials:

-

Isolated myenteric neurons from guinea pig or mouse ileum

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators and microscope

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular and intracellular recording solutions

-

This compound stock solution

Procedure:

-

Neuron Isolation:

-

Isolate myenteric ganglia from the LMMP preparation by enzymatic digestion.

-

Plate the dissociated neurons on coverslips for recording.

-

-

Patch-Clamp Recording:

-

Using the whole-cell patch-clamp technique, record voltage-gated ion currents from individual myenteric neurons.

-

To isolate specific currents, use appropriate voltage protocols and pharmacological blockers. For example, to record calcium currents, block sodium and potassium channels with tetrodotoxin (B1210768) (TTX) and tetraethylammonium (B1195904) (TEA), respectively.

-

-

Drug Application:

-

After obtaining a stable baseline recording of the ion current of interest, apply this compound to the bath solution.

-

Record the changes in the current amplitude and kinetics in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.

-

Analyze changes in the voltage-dependence of activation and inactivation of the channels.

-

Construct concentration-response curves to determine the IC50 for the inhibition of specific ion currents.

-

Conclusion

The in vitro characterization of this compound reveals its primary mechanism of action as a μ-opioid receptor agonist in the myenteric plexus, leading to a reduction in acetylcholine release and subsequent inhibition of intestinal motility. Evidence also suggests a potential role for calcium channel blockade. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of diphenoxylate and other anti-diarrheal agents on gut tissue. Further studies are warranted to precisely quantify the IC50 values for the inhibition of contractility and acetylcholine release, and to fully elucidate the electrophysiological effects of diphenoxylate on specific ion channels within enteric neurons. Such research will contribute to a more comprehensive understanding of its therapeutic actions and may guide the development of novel treatments for gastrointestinal motility disorders.

References

- 1. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Loperamide: blockade of calcium channels as a mechanism for antidiarrheal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Difenoxin and loperamide: studies on possible mechanisms of intestinal antisecretory action - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Diphenoxylate Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diphenoxylate hydrochloride is a potent anti-diarrheal agent with a well-established pharmacological profile. This technical guide provides a comprehensive overview of its preclinical evaluation, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and the development of novel anti-diarrheal therapies. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's properties.

Introduction

Diphenoxylate is a synthetic opioid agonist of the phenylpiperidine series, structurally related to meperidine.[1] It is primarily used for the symptomatic treatment of diarrhea.[2] In clinical practice, it is most commonly available in combination with a subtherapeutic dose of atropine (B194438) sulfate (B86663) to discourage abuse.[3][4] This document focuses on the preclinical pharmacological profile of this compound, providing a detailed examination of its effects in non-human subjects.

Mechanism of Action

Diphenoxylate exerts its anti-diarrheal effect primarily by acting as a mu (µ)-opioid receptor agonist in the enteric nervous system.[3] The binding of diphenoxylate to these receptors, which are located on neurons in the myenteric and submucosal plexuses, leads to a reduction in intestinal motility.[3] This action increases the transit time of intestinal contents, allowing for greater absorption of water and electrolytes from the feces.[4]

Signaling Pathway

Activation of µ-opioid receptors by diphenoxylate initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/Go), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling pathway also involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, such as acetylcholine, resulting in decreased peristalsis.[3]

Figure 1: Mu-Opioid Receptor Signaling Pathway of Diphenoxylate in Enteric Neurons.

Pharmacodynamics

The primary pharmacodynamic effect of diphenoxylate is the inhibition of gastrointestinal motility. This is typically assessed in preclinical models by measuring the reduction in fecal output or the delay in the transit of a marker through the gastrointestinal tract.

In Vivo Efficacy Models

This is a widely used model to evaluate the efficacy of anti-diarrheal agents. Castor oil induces diarrhea through its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.

-

ED50: While specific ED50 values for diphenoxylate in the castor oil-induced diarrhea model in rats are not consistently reported across publicly available literature, studies have demonstrated significant inhibition of diarrhea at doses around 5 mg/kg.[7][8]

This model assesses the effect of a compound on intestinal motility by measuring the distance traveled by a charcoal meal through the small intestine over a specific period.

Receptor Binding Affinity

The affinity of diphenoxylate for opioid receptors is a key determinant of its potency.

| Receptor Subtype | Species | Kᵢ (nM) | Reference |

| Mu (µ) | Human | 1-100 | [Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. https://zenodo.org/record/1049539] |

Table 1: Opioid Receptor Binding Affinity of Diphenoxylate

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of diphenoxylate have been characterized in several preclinical species.

Absorption

Following oral administration, diphenoxylate is well absorbed.[3]

Distribution

Information on the volume of distribution in preclinical species is limited in the reviewed literature.

Metabolism

Diphenoxylate is rapidly and extensively metabolized in the liver via ester hydrolysis to its primary active metabolite, diphenoxylic acid (difenoxin).[2][3]

Excretion

Diphenoxylate and its metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.[3][9]

| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Reference |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available |

Toxicology

The toxicological profile of diphenoxylate has been evaluated in various preclinical studies.

| Species | Route | LD₅₀ (mg/kg) | Reference |

| Rat | Oral | Data not available | |

| Mouse | Oral | Data not available |

Table 3: Acute Toxicity of this compound (Specific LD50 values are not consistently reported in the publicly available literature).

At high doses, diphenoxylate can cause opioid-like central nervous system effects, including respiratory depression.[3] Reproductive toxicity studies in rats have shown effects on fertility at high doses.[9]

Experimental Protocols

Castor Oil-Induced Diarrhea in Rats

This protocol is designed to assess the anti-diarrheal activity of a test compound.

-

Animals: Male Wistar rats (150-200 g).

-

Housing: House animals individually in cages with wire mesh floors to allow for the collection of feces.

-

Fasting: Fast rats for 18 hours before the experiment, with free access to water.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle control (e.g., 1% Tween 80 in saline)

-

Positive control (this compound, e.g., 5 mg/kg, p.o.)

-

Test article groups (various doses)

-

-

Dosing: Administer the vehicle, positive control, or test article orally.

-

Induction of Diarrhea: One hour after treatment, administer castor oil (e.g., 1 mL/rat) orally.

-

Observation: Observe the animals for the onset of diarrhea and the total number and weight of wet and total fecal pellets for a period of 4-6 hours.

-

Data Analysis: Calculate the percentage inhibition of diarrhea for each group compared to the vehicle control group.

Figure 2: Experimental Workflow for the Castor Oil-Induced Diarrhea Model.

In Vitro Mu-Opioid Receptor Binding Assay

This protocol is for determining the binding affinity of a test compound to the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Non-specific binding control: Naloxone (a non-selective opioid antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

In a microplate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (with excess naloxone).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent µ-opioid receptor agonist with significant anti-diarrheal activity demonstrated in preclinical models. Its primary mechanism involves the inhibition of gastrointestinal motility through actions on the enteric nervous system. While its efficacy is well-documented, this guide highlights the need for more comprehensive and standardized reporting of quantitative preclinical data, particularly regarding pharmacokinetic parameters and acute toxicity values. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation of diphenoxylate and the development of new chemical entities targeting gastrointestinal motility disorders.

References

- 1. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diphenoxylate - Wikipedia [en.wikipedia.org]

- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. veterinaryworld.org [veterinaryworld.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on Diphenoxylate Hydrochloride Signaling Pathways in Intestinal Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanisms through which diphenoxylate hydrochloride modulates intestinal smooth muscle function. Diphenoxylate is a synthetic opioid agonist primarily used for the management of diarrhea.[1] Its therapeutic effect is achieved by reducing intestinal motility, which involves a complex interplay of signaling pathways within the enteric nervous system and directly on smooth muscle cells.[1][2]

Core Mechanism of Action

Diphenoxylate primarily functions as a μ-opioid receptor (MOR) agonist.[3][4] These receptors are G-protein coupled receptors (GPCRs) found on both enteric neurons and smooth muscle cells of the intestinal wall.[2][5] The activation of these receptors is the initiating step in a cascade that leads to decreased muscle contractility and prolonged gastrointestinal transit time.[2][6] While its main action is on μ-receptors, it may also have a mild effect on delta (δ) receptors, which contributes to reduced epithelial secretion of fluids and electrolytes.[2]

The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).[3][7] Upon agonist binding, the Gi/o protein dissociates into its α and βγ subunits, both of which are active in downstream signaling.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[3][8] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key enzyme in the signaling cascade for smooth muscle relaxation.

-

Modulation of Ion Channels:

-

Calcium Channels: Diphenoxylate is proposed to cause calcium channel antagonism.[9] By inhibiting voltage-gated L-type calcium channels, it reduces the influx of extracellular Ca²⁺ into the smooth muscle cell, a critical step for initiating contraction.

-

Potassium Channels: The βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane and making it less excitable.

-

-

Inhibition of Neurotransmitter Release: A significant part of diphenoxylate's action is on the presynaptic opioid receptors located in the myenteric plexus.[2] By activating these receptors, it inhibits the release of excitatory neurotransmitters, most notably acetylcholine (B1216132) (ACh).[2][10] Reduced ACh release leads to decreased stimulation of muscarinic receptors on the smooth muscle, further contributing to reduced motility.

The combination of these effects—decreased intracellular calcium, membrane hyperpolarization, and reduced excitatory stimulation—synergistically suppresses the contractility of intestinal smooth muscle.

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the core signaling cascade and the logical flow of diphenoxylate's action.

Quantitative Data Summary

| Parameter | Ligand | Receptor/Channel | Tissue/Cell Type | Value | Reference |

| Ki | Diphenoxylate, Loperamide, etc. | [3H]nitrendipine binding sites | Guinea-pig cerebral cortex | 0.5 - 10 µM | [9] |

| Apparent Ki | Loperamide | Ca²⁺-induced contraction | Guinea-pig ileum (depolarized) | 0.10 µM | [9] |

| Kd | [³H]DAGO (μ-agonist) | μ-Opioid Receptor | Rabbit intestinal circular muscle | 1.9 ± 0.3 nM | [11] |

| EC50 | 5-HT (Serotonin) | 5-HT₄ Receptor (Relaxation) | Human colon circular muscle | 157 ± 4 nM | [12] |

Note: Data for diphenoxylate is limited; related compounds are shown for mechanistic context. The 5-HT data is included for comparison of receptor-mediated effects on similar tissue.

Key Experimental Protocols

The characterization of diphenoxylate's effects on intestinal smooth muscle relies on several key in vitro experimental techniques.

Isolated Tissue Bath Contractility Assay

This is a foundational method to measure the direct effect of compounds on muscle contraction.[13]

Objective: To measure the isometric contraction of an intestinal smooth muscle strip in response to diphenoxylate and other agents.

Methodology:

-

Tissue Preparation: A segment of intestine (e.g., guinea pig ileum, rabbit jejunum) is excised and placed in cold, oxygenated Krebs solution.[14] A longitudinal or circular muscle strip is carefully dissected.[15]

-

Mounting: The muscle strip is mounted vertically in an isolated tissue bath chamber filled with Krebs solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[14] One end is fixed, and the other is attached to an isometric force transducer.[14]

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram), with the Krebs solution changed every 15-20 minutes.[14]

-

Viability Test: Tissue viability is confirmed by inducing a maximal contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[14]

-

Drug Application: A cumulative concentration-response curve is generated by adding increasing concentrations of diphenoxylate to the bath. The inhibitory effect is often measured against a pre-contracted tissue (e.g., using acetylcholine or carbachol).

-

Data Acquisition: The force transducer records changes in muscle tension, which are digitized and analyzed to determine parameters like EC₅₀ or percent inhibition.[16]

Receptor Binding Assay

This assay determines the affinity and selectivity of diphenoxylate for its target receptors.

Objective: To determine the binding affinity (Ki) of diphenoxylate for μ-opioid receptors using a competitive radioligand binding assay.[17]

Methodology:

-

Membrane Preparation: Cell membranes expressing the μ-opioid receptor (e.g., from transfected cell lines or tissue homogenates) are prepared and suspended in an assay buffer.[17]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains:

-

The membrane preparation.

-

A radiolabeled ligand specific for the μ-opioid receptor (e.g., [³H]-DAMGO).[17]

-

Varying concentrations of unlabeled diphenoxylate (the competitor).

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[17]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., naloxone).[17] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of diphenoxylate that inhibits 50% of specific radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[17]

Patch-Clamp Electrophysiology

This technique is used to study the effects of diphenoxylate on specific ion channels in isolated smooth muscle cells.[18]

Objective: To measure the effect of diphenoxylate on L-type Ca²⁺ or K⁺ channel currents in single intestinal smooth muscle cells.

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from intestinal tissue.[15]

-

Patch-Clamp Recording: A glass micropipette with a very small tip opening is pressed against the membrane of a single cell to form a high-resistance "gigaseal".

-

Whole-Cell Configuration: The membrane patch is then ruptured by suction, allowing electrical access to the entire cell interior.[19]

-

Voltage Clamp: The amplifier is set to "voltage-clamp" mode, holding the membrane potential at a constant value. This allows for the direct measurement of currents flowing across the membrane through ion channels.[18]

-

Drug Perfusion: Diphenoxylate is applied to the cell via a perfusion system.

-

Data Acquisition: Changes in ion channel current (e.g., a decrease in inward Ca²⁺ current) before and after drug application are recorded and analyzed.[20]

References

- 1. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Characterization of opioid receptors on smooth muscle cells from guinea pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lomotil (Diphenoxylate and Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Loperamide: blockade of calcium channels as a mechanism for antidiarrheal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Characterization of opioid receptors in intestinal muscle cells by selective radioligands and receptor protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Patch clamp - Wikipedia [en.wikipedia.org]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. Patch Clamp Protocol [labome.com]

The Discovery and Synthesis of Diphenoxylate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenoxylate hydrochloride, a potent anti-diarrheal agent, has been a cornerstone in the management of diarrhea for decades. This technical guide provides an in-depth exploration of its discovery by Dr. Paul Janssen, the evolution of its chemical synthesis, its pharmacological profile, and the analytical methods crucial for its quality control. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Historical Context

Diphenoxylate was first synthesized in 1956 by the renowned medicinal chemist Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium.[1][2] The discovery was part of a systematic investigation into the structure-activity relationships of synthetic opioids, building upon the chemical scaffold of pethidine.[3] This research aimed to develop centrally active opioids with specific therapeutic applications. While exploring analogs of normethadone and norpethidine, Janssen's team identified diphenoxylate (initially designated as R-1132) as a compound with potent anti-diarrheal properties and minimal analgesic effects at therapeutic doses.[1][4] Recognizing its potential for abuse at higher doses, diphenoxylate was subsequently combined with a sub-therapeutic amount of atropine (B194438) sulfate (B86663) to deter overdose, leading to the development of the widely used pharmaceutical product, Lomotil®.[5][6]

Chemical Synthesis of this compound

The synthesis of this compound has evolved since its initial discovery, with a focus on improving yield, purity, and process safety.

Original Synthesis by Janssen (1956)

The seminal synthesis of diphenoxylate by Paul Janssen involved the condensation of a normethadone precursor with norpethidine.[1] A key step in a closely related and patented method involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 4-bromo-2,2-diphenylbutanenitrile.[7]

Experimental Protocol (Based on Patented Method):

A mixture of 23 parts of the ethyl ester of 4-phenylisonipecotic acid and 15 parts of 2,2-diphenyl-4-bromobutyronitrile in 19 parts of xylene is heated for 24 hours at 100-120°C.[1] The reaction mixture is then cooled and filtered to remove the precipitate of the hydrobromide of the ethyl ester of 4-phenylisonipecotic acid. The filtrate is subsequently extracted with dilute hydrochloric acid. The acidic extract is rendered alkaline by the addition of a concentrated aqueous potassium hydroxide (B78521) solution and then extracted with ether. This ether extract is treated with gaseous hydrogen chloride to precipitate the hydrochloride salt of the ethyl ester of 2,2-diphenyl-4-(4'-carboxy-4'-phenyl-1'-piperidino)butyronitrile. The resulting precipitate is collected by filtration.[1]

Improved Synthesis Process

An improved and more efficient process for the preparation of this compound has been developed, offering higher yields and purity. This method utilizes a phase-transfer catalyst in an aqueous medium.

Experimental Protocol:

This process involves the reaction of 4-Bromo-2,2-diphenylbutanenitrile with Ethyl 4-phenylpiperidine-4-carboxylate in water in the presence of a water-miscible inorganic base (e.g., sodium carbonate) and a catalytic amount of potassium iodide.[8] The reaction mixture is heated to reflux for 4-6 hours. After completion, the mixture is cooled to 25°C, and ethyl acetate (B1210297) is added to extract the diphenoxylate free base. The organic layer is separated and distilled under vacuum to yield diphenoxylate.[8] For the preparation of the hydrochloride salt, the diphenoxylate free base is dissolved in isopropyl alcohol at 25°C. Concentrated hydrochloric acid is then added to the solution over 30 minutes, and the mixture is stirred for an additional hour. The reaction mixture is heated to reflux for 1 hour, then cooled, and the solid product is filtered, washed with water and isopropyl alcohol, and dried.[8]

Synthesis Workflow

References

- 1. This compound CAS#: 3810-80-8 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. arlok.com [arlok.com]

- 4. droracle.ai [droracle.ai]

- 5. DIPHENOXYLATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sapub.org [sapub.org]

An In-Depth Technical Guide to the Physicochemical Properties of Diphenoxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of diphenoxylate hydrochloride, a synthetic opioid agonist widely used in research for its antidiarrheal properties. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological and analytical pathways.

Core Physicochemical Data

This compound's interaction with biological systems and its formulation characteristics are fundamentally governed by its physicochemical properties. The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identity and Molecular Characteristics of this compound

| Parameter | Value | Reference(s) |

| Chemical Name | Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride | [1] |

| Molecular Formula | C₃₀H₃₃ClN₂O₂ | [2] |

| Molecular Weight | 489.05 g/mol | [3] |

| CAS Number | 3810-80-8 | [2] |

| Chemical Structure |

| [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Physical Description | White or almost white, crystalline powder; odourless. | [1] |

| Melting Point | 220.5 - 226 °C | [1][4] |

| logP (Octanol-Water) | ~6.3 | [4] |

| pKa | An experimentally determined pKa value for this compound is not readily available in the cited literature. The presence of a tertiary amine suggests it is a basic compound. | |

| pH of Saturated Solution | Approximately 3.3 in water. |

Table 3: Solubility Profile of this compound

| Solvent | Solubility Description | Reference(s) |

| Water | Very slightly to sparingly soluble | [1][5] |

| Methylene Chloride | Freely soluble | [5] |

| Ethanol (96%) | Sparingly soluble | [5] |

| Chloroform | Freely soluble | |

| Acetone | Sparingly soluble | [1] |

| Ether | Practically insoluble | [1] |

| Methanol (B129727) | Soluble |

Mechanism of Action and Signaling Pathway

Diphenoxylate exerts its primary pharmacological effect by acting as a potent agonist at the mu (µ) opioid receptors located in the enteric nervous system of the gastrointestinal tract.[2] This interaction initiates a G-protein coupled signaling cascade that ultimately leads to a reduction in intestinal motility.

The binding of diphenoxylate to the µ-opioid receptor, a G-protein coupled receptor (GPCR), triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ subunit can directly modulate ion channels, leading to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels. The resulting hyperpolarization of the neuronal membrane and reduced calcium influx inhibit the release of excitatory neurotransmitters, such as acetylcholine, leading to decreased peristalsis and increased intestinal transit time.[6][7][8][9][10]

Caption: Diphenoxylate µ-opioid receptor signaling pathway.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of a compound is determined using the traditional shake-flask method. This method measures the concentration of the compound in a saturated solution that is in equilibrium with the solid drug.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not bind the drug).

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH value.

Caption: Experimental workflow for solubility determination.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a compound can be accurately determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized acid or base and monitoring the change in pH.

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol, due to its low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve, often by analyzing the first or second derivative of the plot. The pKa is the pH at the half-equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

-